4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
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Overview
Description
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that features a combination of benzothiazole, piperazine, and thiadiazole moieties. These structural elements are known for their significant biological activities and are often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multi-step procedures. One common approach includes the initial formation of the benzothiazole and piperazine intermediates, followed by their coupling with the thiadiazole moiety under controlled conditions. The reaction conditions often involve the use of solvents like chloroform, DMSO, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This eco-friendly approach can significantly reduce reaction times and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include copper(II) sulfate pentahydrate, sodium ascorbate, and various organic solvents . The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with various molecular targets, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A compound with a similar benzothiazole-piperazine structure, used as an antipsychotic agent.
Lurasidone: Another antipsychotic with a related structure, known for its efficacy in treating schizophrenia.
Uniqueness
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is unique due to its combination of benzothiazole, piperazine, and thiadiazole moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N6O2S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C21H26N6O2S2/c1-21(2,3)19-23-24-20(30-19)22-16(28)8-9-17(29)26-10-12-27(13-11-26)18-14-6-4-5-7-15(14)31-25-18/h4-7H,8-13H2,1-3H3,(H,22,24,28) |
InChI Key |
IYRYSFUBIZUEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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